dADP trianion
説明
2'-Deoxyadenosine 5'-diphosphate trianion (dADP³⁻) is a deoxyribonucleotide derivative critical in DNA biosynthesis and cellular metabolism. Structurally, dADP consists of adenine linked to a deoxyribose sugar (lacking the 2'-hydroxyl group) and two phosphate groups, which confer a -3 charge in its trianionic form under physiological conditions . Unlike its ribose-containing counterpart ADP, dADP³⁻ is primarily involved in deoxyribonucleotide metabolism, serving as an intermediate in the biosynthesis of 2'-deoxyadenosine triphosphate (dATP) via enzymatic phosphorylation . Its unique charge and structural properties influence its interactions with enzymes such as ribonucleotide reductase (RNR) and nucleoside diphosphate kinase (NDK), making it a key molecule in nucleotide regulation and DNA replication .
特性
分子式 |
C10H12N5O9P2-3 |
|---|---|
分子量 |
408.18 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O9P2/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/p-3/t5-,6+,7+/m0/s1 |
InChIキー |
DAEAPNUQQAICNR-RRKCRQDMSA-K |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O |
同義語 |
deoxyadenosine diphosphate deoxyadenosine diphosphate magnesium salt |
製品の起源 |
United States |
類似化合物との比較
Structural and Chemical Properties
dADP³⁻ (chemical formula: C₁₀H₁₅N₅O₉P₂; molecular weight: 411.20 g/mol) is distinguished by:
- Deoxyribose backbone : Absence of the 2'-hydroxyl group compared to ADP, reducing hydrogen-bonding capacity .
- Phosphate groups : Two phosphate moieties contribute to its trianionic charge at neutral pH, enhancing solubility in aqueous environments.
- Basicity : Strongly alkaline due to the adenine moiety and phosphate charges .
Functional Comparison with Similar Compounds
Comparison with Adenosine Diphosphate (ADP²⁻)
- Key finding : ADP inhibits surfactant protein D (SP-D) binding to mannan more effectively than dADP³⁻ (p < 0.05), highlighting the impact of the 2'-OH group on molecular interactions .
Comparison with 2'-Deoxyadenosine Triphosphate (dATP⁴⁻)
- Key finding : dATP⁴⁻ inhibits RNR 10-fold more effectively than dADP³⁻, emphasizing the importance of the third phosphate group in enzyme binding .
Comparison with Other Deoxynucleotides (e.g., dGDP³⁻, dCDP³⁻)
- Base specificity : While dADP³⁻, dGDP³⁻, and dCDP³⁻ share structural similarities (deoxyribose + diphosphate), their adenine, guanine, and cytosine bases confer distinct roles in DNA synthesis and enzyme specificity.
- Kinase substrate efficiency : Adenylate kinase (AdK) phosphorylates dADP³⁻ to dATP⁴⁻ at 46% of the rate observed for ADP²⁻ phosphorylation, underscoring substrate preference for ribose-containing nucleotides .
Enzymatic Interactions and Inhibition Profiles
Enzyme Kinetics and Inhibition
| Enzyme | Substrate | Vₘₐₓ (µmol/min/mg) | Kₘ (µM) | IC₅₀ (vs. dATP) |
|---|---|---|---|---|
| NDK | dADP³⁻ | 193–232 | 1138–1400 | >10× higher |
| RNR | dADP³⁻ | N/A | N/A | ~10× higher |
- NDK activity : dADP³⁻ exhibits lower catalytic efficiency (Vₘₐₓ/Kₘ = ~0.17–0.20) compared to ATP/ADP, likely due to charge and structural differences .
- Contradiction : Earlier studies reported efficient phosphorylation of dADP³⁻ by AdK, but recent evidence suggests poor substrate compatibility .
Analytical Detection Methods
- HPLC : Quantifies dADP³⁻ levels in cell lysates with high precision (RSD <7.6%) .
- Mass spectrometry (MS) : Differentiates dADP³⁻ (m/z 411.20) from ADP (m/z 427.20) based on molecular weight .
- NMR : Identifies structural features (e.g., absence of 2'-OH) via chemical shifts in ¹H and ³¹P spectra .
Research Findings and Clinical Relevance
- Cancer metabolism: Reduced dADP³⁻ levels in small-cell lung carcinoma (SCLC) correlate with impaired tumor growth, highlighting its role in nucleotide pool regulation .
Q & A
Q. How can researchers validate molecular dynamics (MD) simulations of dADP trianion’s conformational flexibility?
- Methodological Answer : Cross-validate simulations with NMR relaxation data (T1, T2) or small-angle X-ray scattering (SAXS). Focus on key torsion angles (e.g., glycosidic bond rotation) and compare with crystallographic B-factors from Protein Data Bank (PDB) entries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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